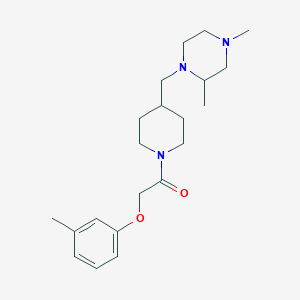
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, starting from simple precursors to obtain the final complex structure. For example, Govindhan et al. (2017) describe the synthesis of a compound using a click chemistry approach with specific starting materials, characterized by IR, NMR, and MS studies (Govindhan et al., 2017). This highlights the complexity and the precision required in synthesizing such molecules.
Molecular Structure Analysis
X-ray diffraction, NMR, and DFT studies are crucial for understanding the molecular structure of these compounds. For instance, Dega‐Szafran et al. (2006) determined the crystal structure of a related compound, providing insights into its molecular geometry and interactions (Dega‐Szafran et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound can include substitution, addition, and cyclization reactions. The specific chemical behavior often depends on the functional groups present in the molecule. For example, the synthesis and reactions leading to piperidine-related alkaloids as described by Takahata et al. (2006) illustrate the types of chemical transformations that can be applied to this compound's structural relatives (Takahata et al., 2006).
Physical Properties Analysis
The physical properties, including thermal stability and crystallinity, can be assessed using techniques like TGA, DSC, and single crystal XRD analysis. Govindhan et al. (2017) performed such analyses to understand the stability and physical form of their synthesized compound (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, can be inferred from the compound's behavior in synthetic reactions and its interactions with biological molecules. The study by Govindhan et al. (2017), which includes cytotoxicity evaluation and binding analysis with human serum albumin, provides insight into the chemical behavior and potential biological relevance of these types of compounds (Govindhan et al., 2017).
科学的研究の応用
Structural Analysis and Characterization
1,4-Dimethylpiperazine and related compounds have been extensively studied for their structural characteristics using various techniques, including X-ray diffraction, NMR, and DFT studies. For instance, the crystal structure of a 1:1 complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid revealed intricate hydrogen bonding and van der Waals interactions, providing insights into molecular interactions and stability (Dega-Szafran, Katrusiak, & Szafran, 2006). This foundational knowledge is critical for understanding the behavior of complex molecules in various environments and can inform the development of new materials and drugs.
Synthesis and Antimicrobial Activity
The synthesis and functional characterization of dimethylpiperazine derivatives have also been explored, with research demonstrating their potential as antimicrobial agents. For example, novel pyridone carboxylic acids with 4-hydroxypiperazin-1-yl groups have shown reductive metabolism in vivo, highlighting their therapeutic potential (Uno et al., 1993). Another study synthesized novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives, evaluating their antileukemic activity against human leukemic cell lines, which indicated good antiproliferative activity for some compounds (Vinaya et al., 2012).
Wound-Healing Potential
The investigation into 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives for their in vivo wound-healing activity showcases the potential of such compounds in medical applications. Notably, certain derivatives have demonstrated significant wound healing, faster epithelialization, and increased tensile strength in wound models compared to standard treatments, underscoring their therapeutic value (Vinaya et al., 2009).
Thermochemistry and Stability
Research on the thermochemistry of methylpiperidines, including dimethylpiperazine, has provided valuable data on their stability and conformational behavior. Standard molar enthalpies of formation have been determined, contributing to a deeper understanding of their energetic properties and potential applications in various chemical processes (Ribeiro da Silva et al., 2006).
特性
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-5-4-6-20(13-17)26-16-21(25)23-9-7-19(8-10-23)15-24-12-11-22(3)14-18(24)2/h4-6,13,18-19H,7-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPFYIPSWZGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)
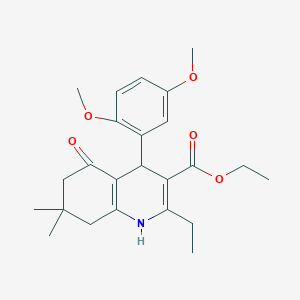
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
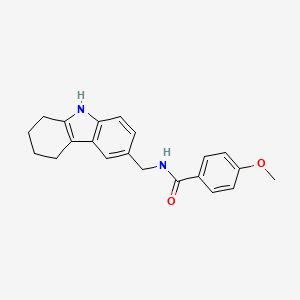
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)


![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)
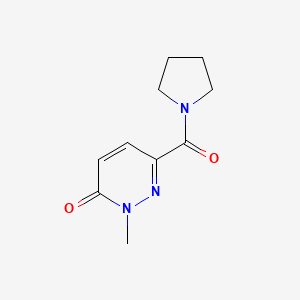
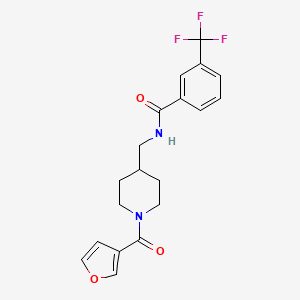
![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)